molecular formula C13H19N5O4S B2900286 Ethyl 4-((4-(2-amino-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate CAS No. 1021258-79-6

Ethyl 4-((4-(2-amino-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate

Cat. No.: B2900286
CAS No.: 1021258-79-6
M. Wt: 341.39
InChI Key: GRIYAACAQOPTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((4-(2-amino-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate is a heterocyclic compound featuring:

  • A piperazine core with an ethyl carbamate group (COOEt) at position 1.
  • A carbamoyl linkage (CONH) connecting the piperazine to a thiazole ring at position 2.
  • A 2-amino-2-oxoethyl substituent on the thiazole’s 4-position.

Properties

IUPAC Name

ethyl 4-[[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O4S/c1-2-22-13(21)18-5-3-17(4-6-18)12(20)16-11-15-9(8-23-11)7-10(14)19/h8H,2-7H2,1H3,(H2,14,19)(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIYAACAQOPTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC2=NC(=CS2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-(2-amino-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structure

The synthesis of this compound involves several steps that typically include the formation of thiazole derivatives followed by carbamoylation and esterification reactions. The thiazole moiety is crucial for the biological activity observed in various derivatives.

Chemical Structure

The compound can be represented as follows:

C14H18N4O4S\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{4}\text{S}

This structure includes a piperazine ring, a thiazole ring, and an ethyl ester functionality, which contribute to its pharmacological properties.

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antitumor activity. A study reported that compounds with thiazole rings showed cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (IC50 < 10 µM) against A-431 and Jurkat cells . The presence of specific substituents on the thiazole ring enhances this activity, indicating structure-activity relationships (SAR) that are critical for developing effective anticancer agents.

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that thiazole derivatives can trigger apoptosis in cancer cells through activation of intrinsic pathways.
  • Antimicrobial Mechanisms : For antimicrobial effects, the compound may interfere with nucleic acid synthesis or protein synthesis in bacteria.

Case Studies and Research Findings

Several studies have documented the efficacy of thiazole-based compounds in preclinical models:

  • Antitumor Studies : In vitro studies demonstrated that certain thiazole derivatives led to a reduction in cell viability in cancer cell lines, with detailed SAR analyses revealing that modifications at specific positions on the thiazole ring enhanced potency .
  • Antimicrobial Efficacy : A series of compounds based on the thiazole scaffold were tested against various pathogens, showing significant inhibitory effects against strains like Acinetobacter baumannii and Pseudomonas aeruginosa .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s structural analogs differ in substituents, heterocycles, and functional groups. Below is a comparative analysis:

Compound Name Key Structural Features Molecular Weight Synthesis Yield Biological Activity/Applications Evidence ID
Ethyl 4-((4-(2,4-Dimorpholinoquinazolin-7-yl)phenyl)carbamoyl)piperazine-1-carboxylate Quinazoline core with morpholino groups; phenyl-carbamoyl linker 569.2 (M+H) 95% Anticancer (kinase inhibition)
tert-Butyl 4-((4-(methyl(phenethyl)carbamoyl)thiazol-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxylate Thiazole-pyrimidine hybrid; tert-butyl carbamate; phenethyl group 509.8 (M+H) Not reported Protein-protein interaction inhibition
Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate Butylphenyl substituent; lacks thiazole 333.43 NLT 97% purity API intermediate
2-(4-Substituted piperazin-1-yl)-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole core; acetamide linker ~300–350 Moderate Antioxidant, enzyme inhibition
Ethyl 4-(4-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate Sulfonyl group; 4-ethoxyphenyl-thiazole 544.643 Not reported Research chemical (no bioactivity data)

Key Research Findings

Influence of Heterocyclic Core
  • Thiazole vs. Thiadiazole : The target compound’s thiazole moiety (vs. thiadiazole in ) may enhance metabolic stability due to reduced ring strain. Thiadiazole derivatives in showed antioxidant activity, suggesting the thiazole analog could share similar redox-modulating properties.
  • Quinazoline vs. Thiazole: The quinazoline-based analog in exhibited higher molecular weight (569.2 vs.
Role of Substituents
  • Ethyl Carbamate vs. tert-Butyl Carbamate : The ethyl group in the target compound may confer faster metabolic clearance compared to tert-butyl derivatives (e.g., ), which are more lipophilic and stable in vivo.
  • 2-Amino-2-oxoethyl Group: This substituent is unique to the target compound. Similar amide groups in and are critical for hydrogen bonding with biological targets like kinases or HSP90.

Q & A

Q. What are the key structural features of Ethyl 4-((4-(2-amino-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate, and how do they influence its biological activity?

The compound features a thiazole ring linked to a carbamoyl group, a piperazine ring, and an ethyl carboxylate moiety. The thiazole ring enhances π-π stacking with biological targets, while the piperazine improves solubility and pharmacokinetics. The carbamoyl group facilitates hydrogen bonding with enzymes or receptors, critical for binding affinity. Structural analogs show that substitutions on the thiazole or piperazine can modulate selectivity for targets like kinases or GPCRs .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Key steps include:

  • Thiazole ring formation : Use Hantzsch thiazole synthesis with controlled temperature (60–80°C) and thiourea derivatives.
  • Piperazine coupling : Employ carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) under inert atmosphere.
  • Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase).
    Critical parameters: Maintain pH 7–8 during coupling to minimize side reactions, and monitor intermediates via TLC or LC-MS .

Q. What analytical techniques are essential for characterizing intermediates and the final product?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the thiazole and piperazine moieties.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode for [M+H]+ ions).
  • HPLC : Assesses purity (>95% by reverse-phase C18, 254 nm UV detection).
  • IR spectroscopy : Identifies carbamoyl C=O stretches (~1650–1700 cm⁻¹) .

Q. What methodologies are recommended for screening its biological activity?

  • In vitro enzyme assays : Use fluorogenic substrates (e.g., for kinases) with IC₅₀ determination via dose-response curves.
  • Cell-based assays : Measure cytotoxicity (MTT assay) or target modulation (Western blot for phosphorylated proteins).
  • Receptor binding studies : Radioligand displacement assays (e.g., 3^3H-labeled antagonists for GPCRs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the thiazole to improve metabolic stability.
  • Piperazine substitutions : Replace ethyl carboxylate with tert-butyl esters to enhance membrane permeability.
  • Computational modeling : Docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes with targets like EGFR or PARP .

Q. How should researchers address contradictory data in biological activity assays?

  • Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Buffer optimization : Test varying pH (6.5–7.5) and ionic strength to rule out assay artifacts.
  • Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers .

Q. What strategies are effective for identifying the compound’s molecular targets?

  • Chemoproteomics : Use photoaffinity labeling with biotinylated probes and streptavidin pull-downs.
  • Kinobeads : Enrich kinase targets from cell lysates for LC-MS/MS identification.
  • Thermal shift assays (TSA) : Monitor protein melting curves to detect ligand-induced stabilization .

Q. What physicochemical profiling is critical for preclinical development?

  • Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid using shake-flask method.
  • Stability : Conduct forced degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • LogP determination : Use octanol-water partitioning followed by UV quantification .

Q. How can researchers evaluate ADME properties in vitro?

  • Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS.
  • Caco-2 permeability : Assess apical-to-basal transport to predict oral bioavailability.
  • Plasma protein binding : Use equilibrium dialysis followed by LC-MS/MS quantification .

Q. What challenges arise in formulating this compound for in vivo studies, and how can they be addressed?

  • Low aqueous solubility : Use nanoemulsions (e.g., Labrafil®) or cyclodextrin complexes.
  • Chemical instability : Lyophilize with cryoprotectants (trehalose) for long-term storage.
  • Bioavailability : Optimize dosing vehicles (PEG 400:water mixtures) for IP/IV administration .

Specialized Methodological Questions

Q. How can cross-reactivity with off-target proteins be minimized during mechanistic studies?

  • Selectivity screening : Test against panels of related enzymes/receptors (e.g., KinomeScan for kinases).
  • CRISPR knockouts : Validate target specificity using isogenic cell lines lacking the protein of interest.
  • SPR competition assays : Compare binding kinetics in the presence of known inhibitors .

Q. What advanced techniques are used to identify metabolites in pharmacokinetic studies?

  • LC-HRMS/MS : Acquire full-scan MS data (m/z 100–1000) with data-dependent fragmentation.
  • Isotope labeling : Synthesize 13^13C-labeled analogs to track metabolic pathways.
  • NMR-based metabolomics : Assign structures using 2D experiments (HSQC, HMBC) .

Q. How should toxicology studies be designed to assess safety margins?

  • In vitro toxicity : Measure IC₅₀ in hepatocytes (HepG2) and cardiac cells (hERG assay).
  • Rodent models : Conduct 14-day repeat-dose studies with histopathology and serum biochemistry.
  • Genotoxicity : Perform Ames test and micronucleus assay .

Q. What computational tools integrate multi-omics data to elucidate mechanisms of action?

  • Pathway analysis : Use Ingenuity IPA or GSEA to link transcriptomic/proteomic data to signaling networks.
  • Machine learning : Train random forest models on phenotypic screening data to predict MoA.
  • Network pharmacology : Map compound-target-disease interactions using STITCH or STRING .

Q. How can researchers differentiate between on-target and off-target effects in mechanistic studies?

  • Rescue experiments : Re-express the target protein in knockout models and restore activity.
  • Chemical proteomics : Compare target engagement in wild-type vs. mutant cell lines.
  • Phosphoproteomics : Identify downstream signaling nodes altered by treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.